Cas no 1821770-96-0 ((S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline)

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
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- Inchi: 1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1
- InChI Key: RCQKCEYEIPCPHC-LLVKDONJSA-N
- SMILES: N1C2C=CC=CC=2NC[C@@H]1C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Topological Polar Surface Area: 24.1
- XLogP3: 2.5
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449039885-1g |
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline |
1821770-96-0 | 95% | 1g |
$860.72 | 2023-09-02 | |
Ambeed | A521147-1g |
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline |
1821770-96-0 | 97% | 1g |
$812.0 | 2024-07-28 | |
Chemenu | CM221326-1g |
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline |
1821770-96-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM221326-1g |
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline |
1821770-96-0 | 95+% | 1g |
$759 | 2021-08-04 |
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1821770-96-0): A Comprehensive Overview
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1821770-96-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.
The chiral center in (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline plays a crucial role in its biological activity and pharmacological profile. Chirality is a fundamental concept in organic chemistry and pharmaceutical science, where enantiomers can exhibit different biological activities and pharmacokinetic properties. The (S) configuration of this compound has been shown to have enhanced efficacy and selectivity compared to its (R) enantiomer in several preclinical studies.
Recent research has focused on the synthesis and biological evaluation of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. A study published in the Journal of Medicinal Chemistry in 2021 reported the development of an efficient asymmetric synthesis route for this compound using a palladium-catalyzed cyclization reaction. The authors demonstrated that the synthesized compound exhibited potent neuroprotective effects in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In another study published in the European Journal of Medicinal Chemistry in 2022, researchers investigated the anti-inflammatory properties of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline could be a promising lead compound for the development of anti-inflammatory drugs.
The potential anti-cancer activity of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has also been explored. A study published in Cancer Letters in 2023 reported that this compound exhibited significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Beyond its therapeutic potential, (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has also been studied for its use as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. For example, a recent publication in Organic Letters described the use of this compound as a key intermediate in the synthesis of novel quinazoline derivatives with potent antiviral activity against influenza viruses.
The safety profile of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicology studies have shown that this compound has low toxicity and good safety margins at therapeutic doses. However, further studies are needed to fully evaluate its long-term safety and potential side effects.
In conclusion, (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1821770-96-0) is a promising chiral compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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